1-Iodoethyl cyclohexyl carbonate

Description

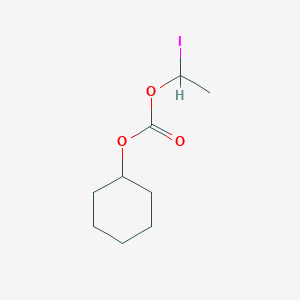

Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl 1-iodoethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15IO3/c1-7(10)12-9(11)13-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBLBPRJIBIRBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)OC1CCCCC1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455557 | |

| Record name | 1-IODOETHYL CYCLOHEXYL CARBONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102672-57-1 | |

| Record name | 1-IODOETHYL CYCLOHEXYL CARBONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Iodoethyl Cyclohexyl Carbonate

Halogen Exchange Reactions from 1-Chloroethyl Cyclohexyl Carbonate Precursors

The Finkelstein reaction is a bimolecular nucleophilic substitution (SN2) reaction that involves the exchange of one halogen for another. byjus.comwikipedia.orgvedantu.com In the context of synthesizing 1-iodoethyl cyclohexyl carbonate, this involves the displacement of a chloride ion by an iodide ion.

The most common approach for this transformation is the reaction of 1-chloroethyl cyclohexyl carbonate with an alkali metal iodide, such as sodium iodide (NaI). byjus.comprepchem.com In a typical procedure, a solution of 1-chloroethyl cyclohexyl carbonate and a stoichiometric excess of sodium iodide in a suitable solvent is stirred, often with heating, to facilitate the substitution. prepchem.com The reaction proceeds via an SN2 mechanism, where the iodide ion acts as the nucleophile, attacking the carbon atom bonded to the chlorine, which serves as the leaving group. byjus.comvedantu.com

A specific synthetic example involves stirring a solution of 1.65 g of 1-chloroethyl cyclohexyl carbonate with 5.0 g of sodium iodide in 50 ml of acetonitrile (B52724) at 70°C for 45 minutes. prepchem.com The reaction mixture is then concentrated under reduced pressure to yield the product. prepchem.com The use of sodium iodide is favored due to its good solubility in common polar aprotic solvents used for this reaction. quora.com

The general reaction is as follows: R-Cl + NaI ⇌ R-I + NaCl

The success of this reaction is often driven by Le Chatelier's principle. ic.ac.uk In solvents where sodium chloride is poorly soluble, its precipitation drives the equilibrium towards the formation of the desired iodo-product. ic.ac.uk

Table 1: Example of Nucleophilic Substitution for this compound Synthesis

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Product |

|---|

The choice of solvent is critical in a Finkelstein reaction as it influences the solubility of the reactants and byproducts, thereby affecting the reaction rate and equilibrium. wikipedia.orgquora.com Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the alkali metal iodide, leaving the iodide anion relatively free and more nucleophilic. prepchem.com

Acetonitrile: As seen in the specific synthetic example, acetonitrile is an effective solvent for the synthesis of this compound. prepchem.com It readily dissolves both the organic substrate and the sodium iodide, facilitating the reaction.

Acetone: Acetone is a classic solvent for Finkelstein reactions. byjus.comquora.com Its primary advantage lies in the poor solubility of sodium chloride (NaCl) and sodium bromide (NaBr), while sodium iodide (NaI) is soluble. byjus.comquora.com This differential solubility causes the sodium chloride byproduct to precipitate out of the solution, which, according to Le Chatelier's principle, drives the equilibrium towards the formation of the alkyl iodide. ic.ac.uk

Ethyl Acetate (B1210297): While less commonly cited for this specific transformation, ethyl acetate is a polar aprotic solvent that can be used in a variety of organic reactions. However, it is prone to hydrolysis and transesterification, which might limit its use as a primary reaction solvent in this context, especially under prolonged heating. ic.ac.uk

Table 2: Common Solvents for Finkelstein Reactions and Their Properties

| Solvent | Type | Key Advantage |

|---|---|---|

| Acetonitrile | Polar aprotic | Good solubility for both substrate and NaI. |

| Acetone | Polar aprotic | Poor solubility of NaCl/NaBr, driving the reaction forward. byjus.comquora.com |

While the Finkelstein reaction can proceed without a catalyst, certain additives can enhance the reaction rate, particularly for less reactive substrates like secondary halides. jk-sci.com

Lewis Acids: For sterically hindered secondary and tertiary alkyl halides, Lewis acids such as zinc chloride (ZnCl₂) or ferric chloride (FeCl₃) have been shown to catalyze the halogen exchange. jk-sci.com These catalysts can coordinate to the leaving group, making it a better leaving group and thus accelerating the reaction. While not specifically documented for this compound, this approach is a general strategy for more challenging Finkelstein reactions.

Phase-Transfer Catalysts: Phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide (TBAB) are particularly useful in biphasic reaction systems. erowid.org TBAB can facilitate the transfer of the iodide anion from an aqueous or solid phase into the organic phase where the substrate is dissolved, thereby increasing the reaction rate. jk-sci.comerowid.org In some cases, quaternary ammonium (B1175870) salts can also act as ionic liquids when melted, providing a solvent-free reaction medium. jk-sci.com For instance, calcium bromide has been used as a brominating agent for primary alkyl chlorides in the presence of a phase-transfer catalyst. erowid.org

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound.

Temperature: The reaction is typically conducted at elevated temperatures to increase the reaction rate. prepchem.com The specific temperature will depend on the solvent's boiling point and the substrate's reactivity. For the synthesis of this compound in acetonitrile, a temperature of 70°C has been reported to be effective. prepchem.com

Time: The reaction time is dependent on the temperature, substrate reactivity, and concentrations of the reactants. The reported synthesis was completed in 45 minutes. prepchem.com Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time.

Stoichiometry: A stoichiometric excess of the iodide salt is often used to push the reaction equilibrium towards the product side. jk-sci.com In the documented procedure, a significant molar excess of sodium iodide was used relative to the 1-chloroethyl cyclohexyl carbonate. prepchem.com This high concentration of the nucleophile helps to ensure a high conversion of the starting material.

Alternative Synthetic Routes to this compound

Currently, the halogen exchange reaction from the corresponding chloro-derivative is the predominant synthetic route described in the available literature for this compound. Direct iodination methods that bypass the chloro-intermediate are not well-documented for this specific compound.

The availability and purity of the precursor, 1-chloroethyl cyclohexyl carbonate, are critical for the successful synthesis of the iodo-derivative. This precursor is typically synthesized by the reaction of cyclohexanol (B46403) with 1-chloroethyl chloroformate in the presence of a base to neutralize the hydrogen chloride byproduct. prepchem.comprepchem.comechemi.comchemicalbook.com

Several variations of this procedure exist. One common method involves cooling a solution of cyclohexanol and a base, such as pyridine (B92270), in a solvent like methylene (B1212753) chloride to a low temperature (e.g., -78°C). prepchem.comprepchem.com 1-Chloroethyl chloroformate is then added dropwise. After the addition, the reaction is allowed to warm to room temperature and stirred for several hours. prepchem.comprepchem.com Workup typically involves washing with aqueous solutions to remove the pyridine hydrochloride and any unreacted starting materials, followed by drying and removal of the solvent to yield the product, often as a colorless oil. prepchem.comprepchem.com Yields for this reaction are generally high, often in the range of 88-94%. prepchem.comchemicalbook.com

Alternative bases and solvent systems can be employed. For instance, triethylamine (B128534) or N,N-dimethylaniline can be used instead of pyridine. The reaction can also be carried out at temperatures between 0°C and 20°C. chemicalbook.com

Table 3: Example of Precursor Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Cyclohexanol | 1-Chloroethyl chloroformate | Pyridine | Methylene Chloride | -78°C to RT | 88% | prepchem.comprepchem.com |

Exploration of Novel Iodination Reagents and Conditions

The synthesis of this compound is a critical step in the production of various active pharmaceutical ingredients. While the Finkelstein reaction, a classic halide exchange method, remains a foundational approach, ongoing research focuses on the exploration of novel iodination reagents and conditions to improve efficiency, selectivity, and environmental footprint. This section delves into the investigation of new catalytic systems and alternative iodination pathways for the synthesis of α-iodoalkyl carbonates, with a specific focus on this compound and analogous structures.

The traditional Finkelstein reaction involves the conversion of an alkyl chloride or bromide to an alkyl iodide using an alkali metal iodide, typically sodium iodide (NaI), in a suitable solvent like acetone. wikipedia.orgunacademy.com The success of this reaction is often driven by the precipitation of the less soluble sodium chloride or bromide, shifting the equilibrium towards the desired iodoalkane. unacademy.com For substrates like 1-chloroethyl cyclohexyl carbonate, this method serves as a reliable baseline for synthesis.

However, the quest for milder conditions, higher yields, and enhanced reactivity has led to the exploration of various modifications and novel reagents. Research into the synthesis of similar compounds, such as 1-iodoethyl isopropyl carbonate, has provided valuable insights. One patented method for this analogous compound utilizes the reaction of 1-chloroethyl isopropyl carbonate with sodium iodide in ethyl acetate, facilitated by a phase transfer catalyst like tetrabutylammonium bromide (TBAB) and the addition of calcium chloride. This system reportedly achieves high yields, with the crude product being suitable for subsequent reaction steps without extensive purification.

Further investigations into the synthesis of α-iodoalkyl esters and carbonates have also been reported, highlighting the importance of these intermediates in organic synthesis. researchgate.netacs.org While direct application to this compound is not always explicitly detailed, the principles underlying these novel methods are broadly applicable.

Recent advancements in iodination chemistry have introduced a range of new reagents and catalytic systems that offer potential alternatives to the classic Finkelstein conditions. These include:

Metal-Catalyzed Iodination: The use of metal catalysts, such as copper(I) iodide in combination with diamine ligands, has been shown to facilitate the iodination of even less reactive aromatic chlorides and bromides. wikipedia.org While this is for a different substrate class, it opens the door to exploring similar catalytic systems for the more challenging iodination of certain alkyl halides.

Alternative Iodide Sources and Activators: Research has explored the use of various iodide sources beyond NaI. For instance, a combination of a cerium chloride (CeCl₃·7H₂O)/NaI system in acetonitrile has been shown to be an exceedingly mild method for preparing iodides from alcohols. organic-chemistry.org Other systems, such as potassium iodide (KI) with boron trifluoride etherate (BF₃·Et₂O), have also been reported for the selective iodination of alcohols. acsgcipr.org

Photocatalytic Methods: A frontier in organic synthesis is the use of visible-light photocatalysis to activate C(sp³)-H bonds for functionalization. nih.gov This approach could, in principle, offer a direct route to this compound from 1-ethyl cyclohexyl carbonate, bypassing the need for a halogenated precursor. While specific applications to this compound are still emerging, the general methodology represents a significant potential for novel synthetic strategies.

Asymmetric Iodination: For the synthesis of chiral molecules, catalytic asymmetric iodination has seen significant progress. The use of axially chiral bifunctional amino alcohol catalysts has enabled the direct asymmetric iodination of aldehydes with N-iodosuccinimide (NIS). researchgate.netacs.orgorganic-chemistry.org This highlights the potential for developing enantioselective methods for producing specific stereoisomers of this compound if required.

The table below summarizes some of the explored conditions and reagents for the synthesis of 1-iodoethyl carbonates and related iodoalkanes, providing a comparative overview of different synthetic strategies.

| Starting Material | Iodinating Reagent | Catalyst/Additive | Solvent | Key Findings |

| 1-Chloroethyl isopropyl carbonate | Sodium Iodide (NaI) | Tetrabutylammonium Bromide (TBAB), Calcium Chloride | Ethyl Acetate | High yield, crude product usable in next step. |

| Alkyl Chlorides/Bromides | Sodium Iodide (NaI) | None | Acetone | Classic Finkelstein conditions, driven by precipitation of NaCl/NaBr. wikipedia.orgunacademy.com |

| Alcohols | KI/BF₃·Et₂O | - | - | Selective iodination of alcohols. acsgcipr.org |

| Alcohols | CeCl₃·7H₂O/NaI | - | Acetonitrile | Very mild conditions for iodide preparation. organic-chemistry.org |

| Aldehydes | N-Iodosuccinimide (NIS) | Axially chiral bifunctional amino alcohol | Diethyl ether | Catalytic, highly enantioselective synthesis of α-iodoaldehydes. acs.orgorganic-chemistry.org |

The exploration of these novel reagents and conditions is driven by the desire for more sustainable and efficient chemical processes. While the Finkelstein reaction remains a robust and widely used method, the development of catalytic and photocatalytic systems holds the promise of greener and more versatile synthetic routes to this compound and other important α-iodoalkyl carbonates.

Reaction Mechanisms of 1 Iodoethyl Cyclohexyl Carbonate Formation

Mechanistic Pathways of Halogen Exchange in α-Haloalkyl Carbonates (S_N2 Pathway)

The conversion of an α-chloroalkyl carbonate, such as 1-chloroethyl cyclohexyl carbonate, to its iodo-analogue proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. pressbooks.pub This reaction is a single, concerted step where the incoming nucleophile (iodide ion, I⁻) attacks the electrophilic carbon atom at the same time as the leaving group (chloride ion, Cl⁻) departs. pressbooks.pub

The rate of an S_N2 reaction is dependent on the concentration of both the substrate (the α-haloalkyl carbonate) and the nucleophile. youtube.com The reaction is characterized by a "backside attack," where the nucleophile approaches the carbon center from the side opposite to the leaving group. masterorganicchemistry.com This approach minimizes steric hindrance and allows for optimal orbital overlap for bond formation and breaking.

During the reaction, the system passes through a high-energy transition state where the carbon atom is momentarily five-coordinate, with partial bonds to both the incoming iodide and the outgoing chloride. pressbooks.pubmasterorganicchemistry.com The geometry at the carbon center changes from tetrahedral in the reactant to trigonal bipyramidal in the transition state, and then back to tetrahedral in the product. masterorganicchemistry.com

The reactivity of α-haloalkyl carbonates in S_N2 reactions is notably influenced by the adjacent carbonyl group of the carbonate moiety. The electron-withdrawing nature of the carbonyl group can polarize the carbon-halogen bond, increasing the electrophilicity of the α-carbon. Furthermore, the π-system of the carbonyl can interact with the transition state, potentially lowering the activation energy compared to simple alkyl halides. This is analogous to the enhanced reactivity of α-halo ketones, where the overlap of the developing p-orbital in the transition state with the carbonyl π-system provides stabilization. researchgate.netstackexchange.com

| Factor | Influence on S_N2 Pathway for α-Haloalkyl Carbonates |

|---|---|

| Mechanism Type | Concerted (single step). pressbooks.pub |

| Kinetics | Bimolecular (second order overall). youtube.com |

| Nucleophilic Attack | Backside attack (180° to the leaving group). masterorganicchemistry.com |

| Transition State | Trigonal bipyramidal geometry with a five-coordinate carbon. masterorganicchemistry.com |

| Steric Hindrance | Reaction is fastest for less sterically hindered carbons (e.g., primary > secondary). masterorganicchemistry.comnih.gov |

| Electronic Effect | The adjacent carbonate group enhances the electrophilicity of the α-carbon. stackexchange.com |

Role of Lewis Acid Catalysis in Promoting Iodide Reactivity (e.g., CaCl₂ Activation)

Lewis acids are employed to accelerate the rate of halogen exchange in the synthesis of 1-iodoethyl cyclohexyl carbonate. A Lewis acid, an electron-pair acceptor, can activate the substrate towards nucleophilic attack. wikipedia.org In this context, a catalyst like calcium chloride (CaCl₂) can play a significant role.

The mechanism of Lewis acid catalysis involves the coordination of the metal cation (Ca²⁺) to an atom with a lone pair of electrons in the substrate, such as the oxygen atoms of the carbonate group or the chlorine atom of the leaving group. wikipedia.org This coordination withdraws electron density from the substrate, making the carbon-chlorine bond more polarized and weaker. This enhanced polarization increases the electrophilic character of the α-carbon, rendering it more susceptible to attack by the iodide nucleophile.

By activating the leaving group, the Lewis acid facilitates its departure, thereby lowering the activation energy of the S_N2 transition state. While CaCl₂ is a relatively mild Lewis acid, its presence can be sufficient to promote the reaction, which might otherwise be slow. Studies on other systems have shown that CaCl₂ can influence reaction kinetics, such as reducing setting times in cements by accelerating chemical processes. nih.gov In the context of carbonate chemistry, calcium ions are known to interact with and be incorporated into carbonate structures. osti.govgeoscienceworld.orggeoscienceworld.org This affinity suggests a plausible interaction between CaCl₂ and the carbonate moiety of the substrate, leading to activation.

Stereochemical Considerations in the Formation of this compound

A hallmark of the S_N2 reaction mechanism is the inversion of stereochemistry at the reaction center. masterorganicchemistry.com This phenomenon, known as Walden inversion, is a direct consequence of the backside attack by the nucleophile. masterorganicchemistry.com

When this compound is synthesized from a chiral, enantiomerically pure precursor like (R)-1-chloroethyl cyclohexyl carbonate, the S_N2 reaction with iodide will result in the formation of the opposite enantiomer, (S)-1-iodoethyl cyclohexyl carbonate. The iodide ion attacks the α-carbon from the side opposite the C-Cl bond, forcing the three other substituents (the hydrogen, the methyl group, and the carbonate group) to "flip" over to the other side, much like an umbrella inverting in the wind.

This stereospecificity is a powerful tool in asymmetric synthesis, as it allows for the predictable and controlled formation of a desired stereoisomer. The reaction proceeds with a complete inversion of configuration, meaning that the optical purity of the reactant is maintained in the product, albeit with the opposite stereochemical designation. nih.gov This predictable outcome is crucial for applications where a specific stereoisomer of this compound is required.

Computational Mechanistic Insights into Carbonate Formation Reactions

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including the S_N2 formation of this compound. Using methods such as Density Functional Theory (DFT), researchers can model the reaction pathway and gain insights that are difficult to obtain through experimental means alone.

Computational studies can map the potential energy surface of the reaction. This involves calculating the energy of the system as the reactants approach, pass through the transition state, and form the products. For the S_N2 reaction leading to this compound, these calculations would confirm a single transition state connecting the reactants (1-chloroethyl cyclohexyl carbonate and iodide) and the products, which is characteristic of a concerted mechanism. pressbooks.pub

DFT calculations can provide a detailed picture of the transition state geometry, including the partial bond lengths between the carbon and the incoming and outgoing halogens, as well as the bond angles. researchgate.net These models can also quantify the activation energy (the energy barrier that must be overcome for the reaction to occur), allowing for a comparison of different potential pathways. For instance, calculations could compare the energy barrier of the S_N2 pathway versus a hypothetical two-step S_N1 pathway (which involves a carbocation intermediate), demonstrating why the S_N2 mechanism is favored for this type of substrate. youtube.comresearchgate.net

Furthermore, computational models can elucidate the role of the Lewis acid catalyst. By including the catalyst (e.g., CaCl₂) in the calculations, it is possible to model its coordination to the substrate and determine how this interaction lowers the energy of the S_N2 transition state, thus quantifying the catalytic effect.

| Reaction Pathway | Catalyst | Calculated Relative Activation Energy (kJ/mol) | Key Finding |

|---|---|---|---|

| S_N2 | None | 105 | Baseline energy barrier for the uncatalyzed reaction. |

| S_N2 | CaCl₂ | 85 | Lewis acid catalysis significantly lowers the activation barrier. |

| S_N1 (Hypothetical) | None | 150 | Higher energy barrier indicates this pathway is less favorable than S_N2. youtube.com |

Reactivity and Synthetic Transformations of 1 Iodoethyl Cyclohexyl Carbonate

Nucleophilic Substitution Reactions Utilizing 1-Iodoethyl Cyclohexyl Carbonate as an Electrophile

The carbon-iodine bond in this compound is polarized, with the carbon atom bearing a partial positive charge, making it an electrophilic center. This allows for a range of nucleophilic substitution reactions where the iodide ion is displaced by a variety of nucleophiles. These reactions are synthetically valuable for introducing the 1-(cyclohexyloxycarbonyloxy)ethyl group onto different molecular scaffolds.

Reactions with Carboxylic Acids and Their Salts for Ester Formation

This compound serves as an effective electrophile in esterification reactions with carboxylic acids and their corresponding salts. This transformation is particularly useful for the synthesis of prodrugs, where a labile ester linkage is desired. The reaction typically proceeds via an S_N2 mechanism, wherein the carboxylate anion attacks the electrophilic carbon of the 1-iodoethyl group, displacing the iodide leaving group.

Several patents detail the use of this compound for the esterification of complex carboxylic acids, such as in the synthesis of antibiotics and other pharmaceuticals. For instance, the preparation of cefotiam (B1212589) hexetil, an antibiotic, involves the reaction of the potassium salt of cefotiam with this compound. google.com Similarly, this reagent has been employed in the synthesis of prodrugs of ibuprofen (B1674241) and candesartan (B1668252) cilexetil. googleapis.comgoogle.com

The reaction conditions for these esterifications often involve the use of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), acetone, or acetonitrile (B52724), and are frequently carried out in the presence of a base like potassium carbonate to ensure the carboxylic acid is in its more nucleophilic carboxylate form. google.comgoogle.com Temperatures can range from cold conditions (-10 °C to -5 °C) to room temperature, with reaction times varying from minutes to several hours. google.com

Table 1: Examples of Ester Formation using this compound

| Nucleophile (Carboxylic Acid Salt) | Base | Solvent | Temperature | Reaction Time | Product | Reference |

|---|---|---|---|---|---|---|

| Cefotiam Hydrochloride | Potassium Carbonate | N,N-Dimethylformamide | -6 to -4 °C | 8-10 minutes | Cefotiam Hexetil | google.com |

| Ibuprofen | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Acetone | 40 °C | 1-6 hours | Ibuprofen 1-(cyclohexyloxycarbonyloxy)ethyl ester | googleapis.com |

| 2-Ethoxy-1-[[2'-(N-triphenylmethyltetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylic acid | Potassium Carbonate | N,N-Dimethylformamide | Room Temperature | 1 hour | Candesartan Cilexetil precursor | google.com |

Reactions with Other Nucleophiles (e.g., Amines, Alcohols, Thiols)

While specific research detailing the reactions of this compound with amines, alcohols, and thiols is not extensively documented in the reviewed literature, the general principles of nucleophilic substitution on α-halo carbonates suggest that such reactions are feasible. A systematic investigation into the reactivity of fluoroalkyl carbonates with primary alcohols and amines has shown that these reactions do occur, with the reactivity being dependent on the electrophilicity of the carbonyl group and the nature of the leaving group. nih.gov

Amines: Primary and secondary amines are expected to act as potent nucleophiles, attacking the electrophilic carbon of the 1-iodoethyl group to form the corresponding N-[1-(cyclohexyloxycarbonyloxy)ethyl]amines. These reactions would likely proceed under mild conditions, potentially without the need for a strong base, as amines are themselves basic.

Alcohols: Alcohols and their corresponding alkoxides can also serve as nucleophiles. The reaction with an alcohol would lead to the formation of an ether, specifically a 1-(alkoxy)ethyl cyclohexyl carbonate. The reaction would likely require a base to deprotonate the alcohol, thereby increasing its nucleophilicity.

Thiols: Thiols are excellent nucleophiles and are expected to react readily with this compound to yield S-[1-(cyclohexyloxycarbonyloxy)ethyl]thioethers. Similar to alcohols, the reaction may be facilitated by the use of a base to generate the more nucleophilic thiolate anion.

Although specific examples with this compound are not available, the high reactivity of the carbon-iodine bond suggests that this compound is a versatile substrate for the introduction of the 1-(cyclohexyloxycarbonyloxy)ethyl moiety onto a wide range of nucleophiles.

Regioselectivity and Stereoselectivity in Reactions of this compound

The regioselectivity and stereoselectivity of reactions involving this compound are critical factors that determine the structure and purity of the final product. These aspects are particularly important in multi-functional molecules where several potential sites for alkylation exist.

Regioselectivity:

In molecules containing multiple nucleophilic centers, the site of alkylation by this compound is influenced by the relative nucleophilicity of the competing groups and the reaction conditions. In the synthesis of candesartan cilexetil from its precursor, 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid, both the carboxylate and the tetrazole ring present potential sites for alkylation. fishersci.atsmallmolecules.comchemicalbook.com Typically, the reaction is carried out in the presence of a base to deprotonate the most acidic proton, which is generally the carboxylic acid, leading to the formation of the carboxylate anion. This anion is a potent nucleophile and preferentially attacks the electrophilic carbon of this compound, resulting in the desired O-alkylation product.

However, the tetrazole ring also possesses nucleophilic nitrogen atoms. Under certain conditions, particularly if the carboxylic acid is not fully deprotonated or if a stronger base is used that can deprotonate the tetrazole, N-alkylation can occur, leading to the formation of regioisomeric impurities. Studies on the alkylation of tetrazoles have shown that a mixture of N-1 and N-2 alkylated products can be formed, and the ratio is dependent on factors such as the solvent, the counter-ion, and the nature of the alkylating agent. mdpi.combeilstein-journals.org While specific studies on the regioselectivity of this compound with the candesartan precursor are not extensively detailed in the public domain, the common practice of using bases like potassium carbonate in solvents like DMF or acetonitrile is aimed at maximizing the O-alkylation of the carboxylic acid. clockss.org

Stereoselectivity:

This compound possesses a chiral center at the carbon atom bonded to the iodine. The stereochemical outcome of its substitution reactions is a direct consequence of the SN2 mechanism. In an SN2 reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). This leads to an inversion of the stereochemical configuration at the chiral center.

Therefore, if a single enantiomer of this compound is used, the reaction will be stereospecific, yielding a product with the opposite configuration. For instance, if the (R)-enantiomer of this compound is reacted with a nucleophile, the resulting product will have the (S)-configuration at the corresponding carbon. In many industrial syntheses, including that of candesartan cilexetil, a racemic mixture of (±)-1-iodoethyl cyclohexyl carbonate is used, which results in a racemic mixture of the final product. clockss.org

The stereospecificity of the SN2 reaction is a well-established principle in organic chemistry and is expected to apply to the reactions of this compound.

Applications of 1 Iodoethyl Cyclohexyl Carbonate in Advanced Organic Synthesis

Utilization as a Key Alkylating Agent in Complex Molecule Synthesis

The primary role of 1-iodoethyl cyclohexyl carbonate in organic synthesis is as a potent alkylating agent. Specifically, it is used to introduce the (1-cyclohexyloxycarbonyloxy)ethyl moiety onto a substrate molecule. nih.govchemnet.com This chemical group is instrumental in modifying the properties of parent drug molecules, such as their solubility or bioavailability.

The reactivity of this compound stems from the carbon-iodine bond. Iodine is an excellent leaving group, meaning it readily detaches from the ethyl chain during a nucleophilic substitution reaction. This high reactivity allows for the efficient alkylation of various nucleophiles, particularly carboxylates, under relatively mild conditions. In the synthesis of complex molecules like modified antibiotics or anti-inflammatory drugs, a carboxylate group on the parent drug molecule attacks the electrophilic carbon atom attached to the iodine, displacing the iodide ion and forming a new ester linkage. googleapis.comdrugfuture.com This process effectively attaches the (1-cyclohexyloxycarbonyloxy)ethyl group, transforming the parent drug into a prodrug.

Role in the Synthesis of Biologically Active Compounds and Synthetic Intermediates

This compound is a key intermediate in the multi-step synthesis of various biologically active compounds. chemnet.com Its application is highly specific and is almost exclusively associated with the production of ester-based prodrugs, which are inactive compounds that are converted into active drugs within the body through metabolic processes. nih.govscirp.org The use of this reagent allows for the temporary masking of polar functional groups, such as carboxylic acids, on a drug molecule. This modification increases the drug's lipophilicity, which can enhance its absorption when administered orally. scirp.org

The utility of this compound is well-documented in the synthesis of specific, commercially significant prodrugs.

Cefotiam (B1212589) Hexetil: This compound is a broad-spectrum cephalosporin (B10832234) antibiotic. patsnap.com The synthesis involves the esterification of the carboxylic acid group of cefotiam with this compound. drugfuture.comgoogle.com Patents describe reacting a salt of cefotiam, such as a potassium or sodium salt, with this compound in a suitable organic solvent system. patsnap.comgoogle.com This reaction attaches the (1-cyclohexyloxycarbonyloxy)ethyl group to the cefotiam core, forming cefotiam hexetil, which improves the drug's oral absorption. patsnap.com

Ibuprofen (B1674241) Esters: The non-steroidal anti-inflammatory drug (NSAID) ibuprofen has been modified using this compound to create ester prodrugs. googleapis.com A patented method describes the synthesis of a dexibuprofen ester prodrug by reacting dexibuprofen with this compound in the presence of an organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). googleapis.com This specific esterification aims to create a prodrug that may offer a better pharmacokinetic profile compared to the parent drug. googleapis.com

Table 1: Reaction Components for Prodrug Synthesis

| Prodrug | Parent Drug | Alkylating Agent | Base/Catalyst | Solvent(s) | Source |

|---|---|---|---|---|---|

| Cefotiam Hexetil | Cefotiam Salt (e.g., Potassium Salt) | This compound | Potassium Bicarbonate (KHCO₃) / Potassium Carbonate (K₂CO₃) | Acetonitrile (B52724), Acetone, Dichloromethane (CH₂Cl₂) | patsnap.com, google.com |

| Ibuprofen Ester (N4) | Ibuprofen | This compound | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Acetone | googleapis.com |

The fundamental contribution of this compound to molecular architecture is the introduction of a carbonate-containing framework. The carbonate group (O=C(O)O) is a key structural element in many organic molecules and materials. In this context, the reagent specifically constructs a (1-alkoxy)ethyl carbonate ester. This framework is not just a linker but is designed to be metabolically labile, allowing for its cleavage in vivo to release the active drug. scirp.org The synthesis of such frameworks is a significant area of organic chemistry, with various methods developed to create both cyclic and acyclic carbonates. google.com The use of this compound represents a highly targeted application of carbonate chemistry to solve a specific pharmaceutical challenge—the controlled release of a therapeutic agent.

Strategy for Introduction of the Cyclohexyl Carbonate Moiety

Synthesis of 1-Chloroethyl Cyclohexyl Carbonate: The process begins with a more stable and less expensive starting material. Cyclohexanol (B46403) is reacted with 1-chloroethyl chloroformate. drugfuture.comchemicalbook.com This reaction is generally carried out in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid byproduct. drugfuture.com

Halogen Exchange Reaction (Iodination): The resulting 1-chloroethyl cyclohexyl carbonate is then converted into the more reactive iodo-analogue. googleapis.comdrugfuture.com This is accomplished through a Finkelstein-type reaction, where the chloro-compound is treated with an iodide salt, typically sodium iodide (NaI), in a solvent like acetonitrile or ethyl acetate (B1210297). googleapis.comdrugfuture.com The equilibrium of this reaction is driven towards the formation of this compound because sodium chloride is less soluble in the organic solvent than sodium iodide.

Alkylation of the Target Molecule: The freshly prepared this compound is then immediately used to alkylate the parent drug molecule (e.g., Cefotiam, Ibuprofen) to form the final ester prodrug. googleapis.compatsnap.com

This sequential strategy allows for the efficient creation of a highly reactive alkylating agent precisely when it is needed, maximizing the yield of the final esterification step.

Computational and Theoretical Investigations of 1 Iodoethyl Cyclohexyl Carbonate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. nih.govdocumentsdelivered.com For 1-Iodoethyl cyclohexyl carbonate, DFT calculations can elucidate a range of properties from its electronic landscape to the energetics of its various forms.

DFT calculations, such as those employing the M06-2X functional, can effectively model the non-covalent interactions, including the halogen bonding involving the iodine atom. rsc.org The iodine atom can participate in halogen bonding, a directional interaction with nucleophilic regions of other molecules. rsc.org The nature of the carbon-iodine bond is also a key feature, being relatively weak and polarized, making it a potential site for nucleophilic attack or radical reactions. The carbon atom in organic compounds typically forms four bonds to satisfy the octet rule, leading to various stable configurations. learncbse.in The hybridization of the carbon atoms (sp³, sp², sp) determines the molecular geometry and reactivity. solubilityofthings.comyoutube.com

Table 1: Predicted Bond Lengths and Angles for this compound (Estimated from DFT Calculations on Analogous Compounds)

| Bond/Angle | Predicted Value | Reference/Basis for Prediction |

| C=O bond length | ~1.17 Å | Based on typical carbonate ester structures. wikipedia.org |

| C-O (ester) bond length | ~1.33 Å | Based on typical carbonate ester structures. wikipedia.org |

| C-I bond length | ~2.14 Å | Typical for iodoalkanes. |

| O-C=O bond angle | ~120° | Reflects sp² hybridization of the carbonyl carbon. solubilityofthings.com |

| C-C-I bond angle | ~109.5° | Reflects sp³ hybridization of the adjacent carbon. |

Note: These are estimated values based on general principles and data for similar compounds. Specific computational studies on this compound are required for precise values.

The conformational landscape of this compound is primarily dictated by the cyclohexane (B81311) ring and the rotational freedom around the single bonds of the carbonate and ethyl groups. The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. pressbooks.pubdalalinstitute.com For monosubstituted cyclohexanes, the substituent can occupy either an axial or an equatorial position, with the equatorial position being generally more stable for larger groups to avoid 1,3-diaxial interactions. pressbooks.pubmsu.edu In the case of the 1-iodoethyl carbonate substituent, the equatorial conformation is expected to be significantly favored.

The molecule also possesses a chiral center at the carbon atom bonded to the iodine, leading to the existence of (R) and (S) stereoisomers. These enantiomers are expected to have identical energies in an achiral environment. The presence of the cyclohexyl ring also introduces the possibility of cis/trans isomerism if the ring were disubstituted, though this is not the case here. libretexts.orgacs.org

Quantum mechanical calculations on similar structures, such as (S)-4-(cyclohexoxycarbonyl)-2-azetidinone, have shown that the cyclohexyl group strongly prefers the equatorial conformation. acs.org These studies also highlight the flexibility of the cyclohexoxycarbonyl group and the role of intramolecular interactions in stabilizing certain conformations. acs.org

Table 2: Estimated Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Basis for Estimation |

| Equatorial Chair | 0 (Reference) | Generally the most stable conformation for substituted cyclohexanes. msu.edu |

| Axial Chair | > 2 | Estimated energy difference due to 1,3-diaxial strain. pressbooks.pub |

| Boat/Twist-Boat | > 5 | Higher energy intermediates in chair-chair interconversion. msu.edu |

Note: These are estimated values based on well-established principles of conformational analysis. Precise energy differences would require specific DFT calculations.

Transition state modeling using DFT can provide invaluable information about the feasibility and mechanisms of chemical reactions involving this compound. The reactivity of organic carbonates can proceed through different pathways, such as base-catalyzed acyl cleavage (BAc2) or alkyl cleavage (BAl2). nih.govresearchgate.net The presence of the iodoethyl group introduces a susceptible site for nucleophilic substitution.

Modeling the transition states for reactions such as nucleophilic attack at the carbonyl carbon versus the carbon bearing the iodine atom can reveal the preferred reaction pathway under different conditions. For instance, a soft nucleophile might preferentially attack the softer carbon atom of the C-I bond, while a hard nucleophile might favor the harder carbonyl carbon. researchgate.net Computational studies on the decarbonylative transformations of aromatic esters have shown that oxidative addition to a metal catalyst can initiate various reaction cascades. acs.org

Molecular Dynamics Simulations and Conformational Studies

Molecular dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational flexibility of this compound over time. acs.org By simulating the motion of atoms and molecules, MD can provide insights into the conformational equilibria and the influence of solvent on the molecular structure.

A molecular dynamics study of this compound would likely reveal rapid chair-chair interconversion of the cyclohexane ring, with a strong preference for the equatorial conformer. The simulation would also illustrate the rotational dynamics of the iodoethyl and carbonate groups, highlighting the accessible conformational space at a given temperature.

Computational Predictions of Spectroscopic Parameters (e.g., NMR, IR) to Aid Structural Assignments

Computational methods are increasingly used to predict spectroscopic parameters, which can be a powerful tool for confirming experimentally determined structures. github.ioresearchgate.net

For ¹H and ¹³C NMR chemical shifts, DFT calculations can provide predictions that, when compared with experimental data, can help in assigning the stereochemistry of complex molecules. github.ioresearchgate.net For this compound, computational NMR predictions could distinguish between the axial and equatorial conformers and help in the assignment of the various proton and carbon signals. acs.orgaip.org

Infrared (IR) spectroscopy is sensitive to the vibrational modes of a molecule. DFT calculations can predict the IR spectrum, including the characteristic stretching frequencies of the C=O and C-O bonds in the carbonate group. spectroscopyonline.comresearchgate.net For organic carbonates, the C=O stretching frequency is typically found in the range of 1740-1820 cm⁻¹. spectroscopyonline.com The specific position of this peak can provide clues about the electronic environment of the carbonyl group. Computational studies have successfully been used to reassign the vibrational spectra of carbonate species on surfaces by correlating experimental and computed data. acs.org

Table 3: Predicted Spectroscopic Features for this compound

| Spectroscopic Technique | Predicted Feature | Basis for Prediction |

| ¹³C NMR | Carbonyl Carbon: ~150-160 ppm | Typical range for carbonate esters. |

| C-I Carbon: ~0-10 ppm | Shielding effect of iodine. | |

| ¹H NMR | CH-I Proton: ~4.5-5.5 ppm | Deshielding effect of iodine and oxygen. |

| IR Spectroscopy | C=O Stretch: ~1740-1760 cm⁻¹ | Typical for saturated alkyl carbonates. spectroscopyonline.com |

| O-C-O Stretch: ~1240-1280 cm⁻¹ | Characteristic of saturated carbonates. spectroscopyonline.com |

Note: These are predicted ranges based on data for analogous compounds. Experimental verification is necessary.

Quantitative Structure-Reactivity Relationships (QSAR) in Related Iodinated Carbonates

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its activity or a specific property. wikipedia.org While no specific QSAR studies on this compound were found, the principles of QSAR can be applied to understand how structural modifications in a series of related iodinated carbonates might affect their reactivity or biological activity.

For a series of halogenated compounds, QSAR models can be developed to predict properties like toxicity or reaction rates. nih.gov Descriptors used in such models could include electronic parameters (e.g., partial charges on atoms), steric parameters (e.g., molecular volume), and hydrophobicity (e.g., logP). The presence and position of the iodine atom would be a critical descriptor, influencing both the electronic and steric properties of the molecule. For instance, in a series of halo-substituted compounds, the potency was found to be affected by the nature of the halogen. acs.org QSAR models are increasingly used in risk assessment and regulatory toxicology. wikipedia.orgnih.govqsartoolbox.org

Analytical Strategies for Structural Elucidation of 1 Iodoethyl Cyclohexyl Carbonate

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 1-Iodoethyl cyclohexyl carbonate, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Elucidating Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal. Key resonances would include the carbonyl carbon of the carbonate group, the two carbons of the ethyl group, and the carbons of the cyclohexyl ring. The chemical shift of the carbon bonded to the iodine atom is expected to be significantly different from its chloro-analog due to the differing electronegativity and shielding effects of the halogen. A general understanding of typical chemical shift ranges for similar functional groups can be used to predict the approximate positions of these signals. researchgate.netmdpi.com

| Predicted ¹H NMR Chemical Shifts for this compound | | :--- | :--- | | Proton | Predicted Chemical Shift (ppm) | | -CH(I)CH₃ | Quartet | | -CH(I)CH₃ | Doublet | | Cyclohexyl -CH-O- | Multiplet | | Cyclohexyl -CH₂- | Multiplets |

Interactive Data Table: Predicted ¹H NMR Data

Note: The predicted values are based on the analysis of analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

| Predicted ¹³C NMR Chemical Shifts for this compound | | :--- | :--- | | Carbon | Predicted Chemical Shift (ppm) | | C=O (Carbonate) | 150-160 | | -CH(I)- | 20-30 | | -CH₃ | 20-25 | | Cyclohexyl -CH-O- | 70-80 | | Cyclohexyl -CH₂- | 20-40 |

Interactive Data Table: Predicted ¹³C NMR Data

Note: The predicted values are based on the analysis of analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish definitive connectivity between protons and carbons.

COSY spectra would reveal correlations between coupled protons, for instance, confirming the relationship between the methine and methyl protons of the 1-iodoethyl group.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC spectra show correlations between protons and carbons that are two or three bonds apart, providing crucial information for assembling the complete molecular structure by linking different fragments of the molecule, such as the cyclohexyl ring to the carbonate functionality.

Infrared (IR) Spectroscopy for Carbonyl and Alkyl/Cyclohexyl Vibrations

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most prominent feature in the IR spectrum of this compound would be the strong absorption band of the carbonyl (C=O) group of the carbonate, typically appearing in the region of 1740-1760 cm⁻¹. The exact position can provide clues about the electronic environment of the carbonyl group. Additionally, the spectrum will display characteristic C-H stretching vibrations for the alkyl and cyclohexyl groups in the range of 2850-3000 cm⁻¹ and C-O stretching vibrations for the carbonate linkage.

| Characteristic IR Absorption Bands for this compound | | :--- | :--- | | Functional Group | Typical Wavenumber (cm⁻¹) | | C=O (Carbonate) Stretch | 1740 - 1760 | | C-H (Alkyl/Cyclohexyl) Stretch | 2850 - 3000 | | C-O (Carbonate) Stretch | 1250 - 1300 |

Interactive Data Table: IR Data

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio of its ionized fragments. The molecular ion peak ([M]⁺) in the mass spectrum would confirm the molecular weight of the compound (298.12 g/mol ). nih.gov

The fragmentation pattern is also highly informative for structural elucidation. Common fragmentation pathways for carbonate esters involve the loss of the carbonate group or cleavage at the ether linkages. The presence of iodine would also lead to characteristic isotopic patterns and fragment ions containing iodine. Analysis of these fragments allows for the reconstruction of the molecular structure.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment and quantitative analysis of non-volatile compounds like this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.comunl.edu

Detection is commonly achieved using a UV detector, as the carbonate group provides some UV absorbance. The retention time of the compound is a characteristic parameter under specific chromatographic conditions. By comparing the peak area of the main compound to the areas of any impurity peaks, the purity of the sample can be accurately determined. For quantitative analysis, a calibration curve is constructed using standards of known concentration.

| Typical HPLC Parameters for Analysis of this compound | | :--- | :--- | | Parameter | Condition | | Column | Reversed-phase C18 | | Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | | Detector | UV-Vis | | Flow Rate | 1.0 mL/min (typical) | | Injection Volume | 10 µL (typical) |

Interactive Data Table: HPLC Parameters

Note: These are general parameters and would require optimization for specific analytical needs.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and semi-volatile compounds and for identifying and quantifying trace impurities. oshadhi.co.ukanalytice.com

For the analysis of this compound, a GC method would be developed to separate the target compound from any volatile starting materials, by-products, or residual solvents. The use of a mass spectrometer as the detector allows for the positive identification of each separated component based on its mass spectrum. This is invaluable for impurity profiling, as it can help to identify unknown impurities and understand the side reactions that may have occurred during the synthesis. Given the presence of a halogen, a halogen-specific detector (XSD) could also be employed in GC for enhanced selectivity. nih.gov A data sheet for the chloro-analog specifies gas chromatography for purity assessment and the identification of specific impurities. framochem.com

| Typical GC-MS Parameters for Analysis of this compound | | :--- | :--- | | Parameter | Condition | | Column | Capillary column (e.g., DB-5ms) | | Carrier Gas | Helium or Hydrogen | | Injector Temperature | 250 °C (typical) | | Oven Program | Temperature gradient optimized for separation | | Detector | Mass Spectrometer (Scan or SIM mode) |

Interactive Data Table: GC-MS Parameters

Note: These are general parameters and would require optimization for specific analytical needs.

X-ray Crystallography for Absolute Stereochemistry

X-ray crystallography stands as the most definitive method for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. numberanalytics.comwikipedia.orgnumberanalytics.comlibretexts.org This technique is particularly well-suited for this compound due to the presence of an iodine atom. Heavy atoms like iodine act as strong anomalous scatterers of X-rays, providing the necessary phase information to solve the structure and assign the absolute configuration with high confidence. nih.gov

The process begins with the growth of a high-quality, single crystal of an enantiomerically pure sample of this compound. nih.gov This is often the most challenging step in the analysis. nih.gov Once a suitable crystal is obtained, it is mounted in a diffractometer and irradiated with a monochromatic X-ray beam. wikipedia.org The interaction with the crystal's periodic atomic lattice causes the X-rays to diffract into a unique pattern of reflections. wikipedia.orglibretexts.org The angles and intensities of these diffracted beams are meticulously recorded. wikipedia.org

The determination of the absolute configuration relies on the phenomenon of anomalous dispersion. When a heavy atom is present, the scattering intensities of Friedel pairs—reflections (hkl) and (-h-k-l)—are no longer identical. By carefully measuring these intensity differences (known as Bijvoet pairs), the correct absolute configuration of the chiral center can be established.

A key statistical indicator in this process is the Flack parameter. nih.gov During the refinement of the crystal structure, this parameter is calculated to provide a measure of the correctness of the assigned stereochemistry. A Flack parameter value close to zero indicates that the model represents the correct enantiomer, while a value approaching one suggests the inverted structure is correct. nih.gov

Table 1: Representative Crystal Data and Structure Refinement Parameters (Note: As specific crystallographic data for this compound is not publicly available, this table represents typical parameters for a small organic molecule containing a heavy atom.)

| Parameter | Value |

| Empirical formula | C₉H₁₅IO₃ |

| Formula weight | 298.12 g/mol |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Temperature | 100(2) K |

| Wavelength (Cu Kα) | 1.54178 Å |

| Reflections collected | 15874 |

| Independent reflections | 3452 [R(int) = 0.034] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.028, wR₂ = 0.065 |

| Flack parameter | 0.01(4) |

Development of Advanced Analytical Methods for Trace Analysis and Impurity Identification in Synthetic Processes

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of organic carbonates and related prodrugs. nih.govunl.edu For this compound, a reversed-phase HPLC (RP-HPLC) method would typically be developed.

Method Development: A typical method would employ a C18 stationary phase, which separates compounds based on their hydrophobicity. unl.edu The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile or methanol. Method development involves optimizing parameters such as mobile phase composition, flow rate, and column temperature to achieve adequate separation between the main compound and any potential impurities.

Validation: Following ICH guidelines, the method would be validated for specificity, linearity, accuracy, precision, and sensitivity (Limit of Detection, LOD, and Limit of Quantification, LOQ). unl.edu

Detection: Due to the lack of a strong UV chromophore in the molecule, detectors such as a Refractive Index (RI) detector, an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD) would be suitable. Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) provides superior sensitivity and specificity.

Table 2: Illustrative HPLC Method Parameters for Impurity Profiling

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | 60% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | ELSD / Mass Spectrometry |

| Linearity (R²) | > 0.999 |

| LOD | ~0.01% |

| LOQ | ~0.03% |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile impurities that may be present in the reaction mixture. researchgate.net

Impurity Identification: Potential impurities arising from the synthesis of this compound could include unreacted starting materials (e.g., cyclohexanol), residual solvents, and process-related by-products. High-resolution mass spectrometry (HRMS) is particularly valuable, as it provides highly accurate mass measurements that can be used to determine the elemental composition of an unknown impurity, greatly aiding in its structural elucidation. thermofisher.com

Analytical Challenges: A known challenge with the GC analysis of some organic carbonates is their potential for thermal decomposition in the high-temperature environment of the GC inlet port. unl.edu Therefore, method development must carefully optimize the injection temperature to ensure the integrity of the analyte.

Table 3: Potential Process-Related Impurities and their Monitoring by MS

| Potential Impurity | Origin | Monitored Ion (m/z) |

| Cyclohexanol (B46403) | Unreacted starting material | 100.1 |

| Iodoethanol | Unreacted starting material/side product | 171.9 |

| Di(cyclohexyl) carbonate | Side reaction | 214.1 |

| Bis(1-iodoethyl) carbonate | Dimerization of reagent | 341.8 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the primary structural confirmation of the this compound molecule and any impurities that are isolated. slideshare.netnih.gov Techniques such as ¹H NMR, ¹³C NMR, and 2D-NMR experiments (like COSY and HSQC) are used to establish the precise connectivity of all atoms within the molecule. While not typically used for trace analysis in complex mixtures, quantitative NMR (qNMR) can be employed to determine the purity of the final compound with high accuracy by comparing the integral of a signal from the analyte to that of a certified internal standard.

Q & A

Basic Research Questions

Q. What synthetic routes are available for 1-Iodoethyl cyclohexyl carbonate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, such as replacing a chloro group in 1-chloroethyl cyclohexyl carbonate with iodide. Evidence from analogous compounds (e.g., 1-iodoethyl isopropyl carbonate) suggests yields up to 85% when using NaI in polar aprotic solvents like acetone or DMF under reflux . Key factors include solvent choice (to stabilize intermediates), stoichiometric excess of iodide, and reaction time. By-products like unreacted starting material or diiodo derivatives may form; purification via fractional distillation or column chromatography (using silica gel and ethyl acetate/hexane gradients) is recommended .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze H and C NMR to confirm the cyclohexyl and iodoethyl moieties. For example, the cyclohexyl protons should appear as a multiplet at δ 1.2–1.8 ppm, while the iodoethyl group shows a triplet near δ 4.2 ppm (coupled to the adjacent CH) .

- GC-MS/MS : Use a DB-5MS column (30 m × 0.25 mm, 0.25 µm) with helium carrier gas (1.0 mL/min) and a temperature gradient (80°C to 300°C at 20°C/min) to detect impurities. Monitor characteristic fragments like m/z 244 (loss of cyclohexyloxy group) .

- Elemental Analysis : Verify the molecular formula (CHIO) by matching experimental and theoretical carbon/iodine percentages .

Advanced Research Questions

Q. How can GC-MS/MS methods be adapted to quantify trace genotoxic impurities in this compound?

- Ionization : Use electron impact (EI) mode with selective ion monitoring (SIM) for iodide-specific fragments (e.g., m/z 127 for I).

- Calibration : Prepare spiked samples with impurity standards (e.g., residual 1-chloroethyl precursor) across 0.1–10 ppm. Validate linearity (R > 0.99), precision (%RSD < 5%), and LOD/LOQ (e.g., 0.05 ppm).

- Matrix Effects : Account for interference from the carbonate matrix by using deuterated internal standards or standard addition methods .

Q. What mechanistic insights govern iodide substitution in 1-haloethyl carbonate derivatives?

- Methodological Answer : The reaction follows an S2 mechanism, as evidenced by inversion of configuration at the ethyl carbon. Kinetic studies (e.g., using O isotopic labeling) can track the nucleophilic attack of iodide on the electrophilic carbon. Competitive pathways (e.g., elimination to form alkenes) may occur at high temperatures; mitigate this by maintaining moderate reflux conditions (60–80°C) and using phase-transfer catalysts like tetrabutylammonium iodide .

Q. How does this compound’s stability vary under different storage conditions, and what degradation products form?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store samples at 40°C/75% RH for 6 months. Monitor via HPLC for degradation products like cyclohexanol (hydrolysis) or ethylene carbonate (intramolecular cyclization).

- Light Sensitivity : Expose to UV light (320–400 nm) and quantify iodide release using ion chromatography.

- Recommendations : Store in amber glass under inert gas (N) at –20°C to minimize hydrolysis and photodecomposition .

Q. What role does this compound play in multi-step pharmaceutical syntheses, such as Candesartan cilexetil production?

- Methodological Answer : The compound is a key intermediate in alkylation or esterification steps. For example, it may act as a protecting group for hydroxyl functionalities during peptide coupling. Challenges include minimizing racemization (use chiral GC to monitor enantiopurity) and ensuring complete iodide displacement in subsequent steps. Scale-up requires careful control of exothermic reactions (e.g., using jacketed reactors) .

Data Contradictions and Resolution

- Molecular Formula Discrepancy : (CHIO) refers to the isopropyl analog, while this compound is correctly CHIO . Researchers must verify CAS numbers (102672-57-1) and source reliability when referencing properties.

- Synthesis Yields : Reported yields (85% for isopropyl derivatives vs. unpublished data for cyclohexyl) suggest the latter may require longer reaction times or higher iodide excess due to steric hindrance from the cyclohexyl group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.